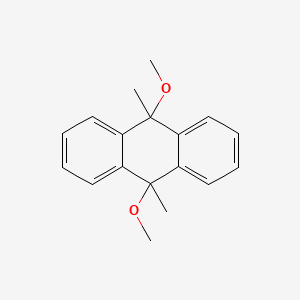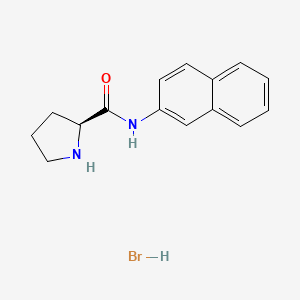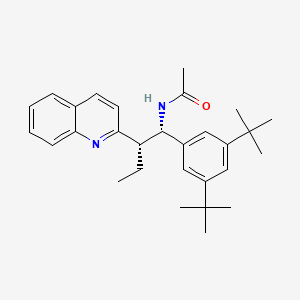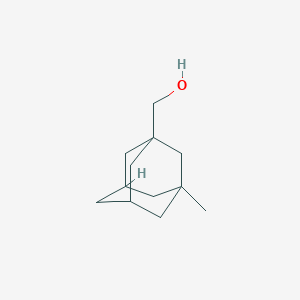
(3-Methyl-1-adamantyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1-adamantyl)methanol is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of a hydroxyl group attached to the adamantane core, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-adamantyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-methyl-1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursors. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .
化学反応の分析
Types of Reactions
(3-Methyl-1-adamantyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of hydrocarbons, typically using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: 3-Methyl-1-adamantyl ketone or aldehyde
Reduction: 3-Methyladamantane
Substitution: Various substituted adamantane derivatives
科学的研究の応用
(3-Methyl-1-adamantyl)methanol has diverse applications in scientific research:
作用機序
The mechanism of action of (3-Methyl-1-adamantyl)methanol is primarily related to its structural properties. The rigid adamantane core provides a stable framework that can interact with various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
1-Adamantanol: Similar structure but lacks the methyl group at the 3-position.
3-Hydroxyadamantane: Similar hydroxyl group but without the methyl substitution.
1-Adamantylacetic acid: Contains an acetic acid group instead of a hydroxyl group.
Uniqueness
(3-Methyl-1-adamantyl)methanol is unique due to the presence of both the hydroxyl group and the methyl substitution on the adamantane core. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
(3-methyl-1-adamantyl)methanol |
InChI |
InChI=1S/C12H20O/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)8-13/h9-10,13H,2-8H2,1H3 |
InChIキー |
JMYHSHBMMJZDNA-UHFFFAOYSA-N |
正規SMILES |
CC12CC3CC(C1)CC(C3)(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


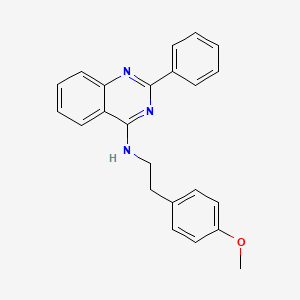
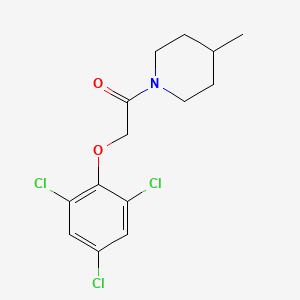
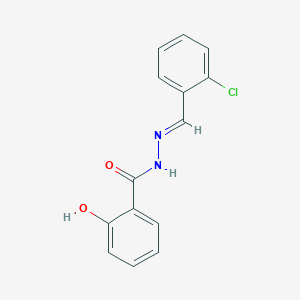


![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)

